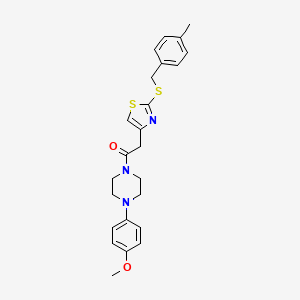

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

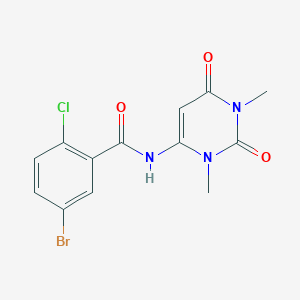

The compound N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a synthetic molecule that appears to be designed for its potential antimicrobial properties. The structure of the compound suggests that it incorporates several heterocyclic components, such as furan, pyrimidin, and pyrazole, which are often found in pharmacologically active molecules. The presence of a thiophene moiety could also contribute to the compound's binding affinity and overall biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate was converted into a pyrimidinone derivative and subsequently reacted with aryl isothiocyanates to produce thiadiazolopyrimidinones with antimicrobial activity . Another related synthesis involved the condensation of 5-aminopyrazole with substituted furan-2-carbaldehydes to create nitrofurantoin analogues . These methods highlight the versatility of heterocyclic chemistry in generating compounds with potential antimicrobial properties.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, given the multiple heterocyclic rings present. The use of spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, as well as elemental analysis, would be essential to confirm the structure of such a compound . These techniques provide detailed information about the molecular framework, functional groups, and the overall three-dimensional conformation of the molecule.

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by the functional groups present in its structure. The furan ring could undergo electrophilic substitution reactions, while the pyrimidinone moiety might participate in nucleophilic addition or substitution reactions. The presence of an amide group could also allow for further derivatization or participation in condensation reactions. The synthesis of related compounds has demonstrated the feasibility of such transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The heterocyclic rings and the amide linkage could affect the compound's solubility, melting point, and stability. The lipophilicity of the molecule, influenced by the presence of the methyl group and the aromatic systems, would be an important factor in its potential as a drug, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The antimicrobial activity screening of similar compounds suggests that the compound could also exhibit such biological activities .

Scientific Research Applications

Synthesis and Material Science

Compounds containing furan and thiophene moieties, similar to the structure of interest, have been synthesized and evaluated for their potential applications in material science. For instance, the synthesis of heterocycles incorporating tetrahydrobenzo and coumarin moieties has been detailed, highlighting the versatility of such compounds in creating complex molecular architectures (Vasylyev et al., 1999). These findings suggest the potential of similarly structured compounds in material science applications, including the development of new materials with specific properties.

Medicinal Chemistry and Antimicrobial Activity

Heterocyclic compounds bearing furan and thiophene rings have been extensively investigated for their medicinal properties. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include structural elements similar to the compound of interest, have demonstrated significant antiprotozoal activity (Ismail et al., 2004). Additionally, the synthesis and preliminary evaluation of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on similar furan-derived amines have shown antimicrobial activity, indicating the potential of these compounds in developing new antibacterial and antifungal agents (El-Essawy & Rady, 2011).

Biological Studies

The structural motifs present in the compound of interest are also prevalent in molecules studied for their biological activities. Research on the supramolecular effects of aromaticity in furan/thiophene carboxamide compounds has been conducted, examining how these structural components influence crystal packing and interaction with biological targets (Rahmani et al., 2016). This research provides insight into the design of compounds with optimized biological activity and interaction profiles.

properties

IUPAC Name |

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3S/c1-10-8-15(23)20-17(18-10)22-14(19-16(24)13-5-3-7-26-13)9-11(21-22)12-4-2-6-25-12/h2-9H,1H3,(H,19,24)(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOIMQKSMCVMDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)

![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)

![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)

![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)